Cas no 1361675-70-8 (2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl)

2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl 化学的及び物理的性質
名前と識別子
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- 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl
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- インチ: 1S/C13H9Cl2FO/c1-17-13-5-2-8(6-12(13)16)10-7-9(14)3-4-11(10)15/h2-7H,1H3
- InChIKey: PFWAYDWNGAAVED-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1C=CC(=C(C=1)F)OC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 252
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 9.2
2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005182-250mg |
2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl |
1361675-70-8 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
Alichem | A011005182-500mg |
2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl |
1361675-70-8 | 97% | 500mg |
790.55 USD | 2021-07-05 | |
Alichem | A011005182-1g |
2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl |
1361675-70-8 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl 関連文献
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2,5-Dichloro-3'-fluoro-4'-methoxy-biphenylに関する追加情報
2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl: A Comprehensive Overview
The compound 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl (CAS No. 1361675-70-8) is a highly specialized organic molecule with a unique structure and diverse applications. This compound belongs to the family of biphenyl derivatives, which are widely studied for their potential in various fields, including materials science, pharmacology, and environmental chemistry. The biphenyl core of this molecule consists of two benzene rings connected by a single bond, providing a rigid and planar structure that is essential for its electronic properties.
The substituents on the biphenyl ring play a crucial role in determining the compound's chemical behavior and reactivity. In 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl, the presence of chlorine atoms at the 2 and 5 positions introduces electron-withdrawing effects, which enhance the molecule's electrophilic aromatic substitution reactivity. Additionally, the fluorine atom at the 3' position and the methoxy group at the 4' position contribute to the molecule's electronic and steric properties. The methoxy group is known for its electron-donating nature via resonance, which can influence the overall electronic distribution of the molecule.
Recent studies have highlighted the potential of biphenyl derivatives in advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The unique electronic properties of 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl make it a promising candidate for use in these applications. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which is critical for designing high-performance electronic devices.
In pharmacology, biphenyl derivatives like 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl have shown potential as lead compounds for drug development. The molecule's structure allows for interactions with specific biological targets, such as protein kinases and G-protein coupled receptors (GPCRs). Recent computational studies have demonstrated that this compound exhibits moderate binding affinity to certain enzymes, suggesting its potential role in therapeutic interventions.
The synthesis of 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl involves a multi-step process that typically includes Friedel-Crafts alkylation or acylation followed by substitution reactions. The precise control of reaction conditions is essential to achieve high yields and purity. Researchers have also explored alternative synthetic routes using transition metal catalysts, such as palladium-catalyzed cross-coupling reactions, which offer improved efficiency and selectivity.
From an environmental perspective, understanding the fate and transport of biphenyl derivatives in natural systems is critical for assessing their potential impact on ecosystems. Studies have shown that compounds like 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl can undergo biodegradation under specific conditions, although their persistence in certain environments remains a concern. Regulatory agencies continue to monitor these compounds to ensure compliance with safety standards.
In conclusion, 2,5-Dichloro-3'-fluoro-4'-methoxy-biphenyl (CAS No. 1361675-70-8) is a versatile compound with significant potential across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers in materials science, pharmacology, and environmental chemistry. As new applications emerge and synthetic methods improve, this compound will likely play an increasingly important role in both academic research and industrial applications.
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